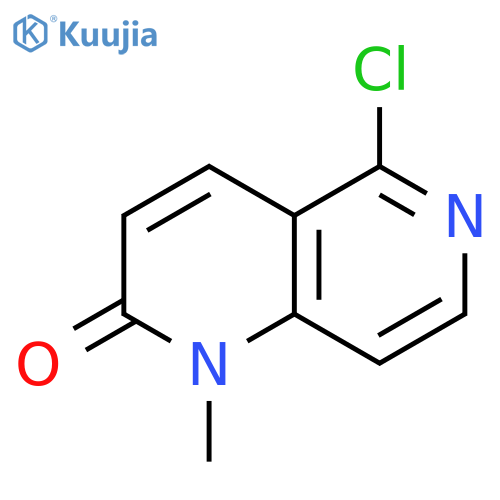Cas no 1023813-89-9 (5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one)

1023813-89-9 structure
商品名:5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one
CAS番号:1023813-89-9
MF:C9H7ClN2O
メガワット:194.61768078804
CID:5205319
5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one
-
- インチ: 1S/C9H7ClN2O/c1-12-7-4-5-11-9(10)6(7)2-3-8(12)13/h2-5H,1H3
- InChIKey: JDAJTMPXAAFVNH-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2=C(C(Cl)=NC=C2)C=CC1=O
5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM241027-1g |
5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one |
1023813-89-9 | 97% | 1g |
$1440 | 2023-11-26 | |
| Ambeed | A528492-1g |
5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one |
1023813-89-9 | 97% | 1g |
$1200.0 | 2024-04-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605781-1g |
5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one |
1023813-89-9 | 97% | 1g |
¥8232.0 | 2023-02-27 |
5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
1023813-89-9 (5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one) 関連製品
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1023813-89-9)5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one

清らかである:99%
はかる:1g
価格 ($):1080.0